molecular formula C16H13FN4 B2376147 5-Fluoro-6-phenyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine CAS No. 2415583-72-9

5-Fluoro-6-phenyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine

Cat. No.: B2376147
CAS No.: 2415583-72-9
M. Wt: 280.306
InChI Key: HRDWWOAXSWKNKL-UHFFFAOYSA-N
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Description

5-Fluoro-6-phenyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of pharmacological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-phenyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chloro-4-aminopyrimidine with 5-fluoro-2-morpholinobenzoic acid in the presence of coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and DIPEA in THF . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-phenyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and pyrimidine positions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines and thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like methanol or acetonitrile, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-6-phenyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-phenyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in the synthesis of collagen . This inhibition can lead to reduced collagen production and has potential therapeutic applications in treating fibrotic diseases. Additionally, the compound may interact with other proteins and enzymes, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-phenyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and pyridine moieties enhances its reactivity and potential as a pharmacologically active compound.

Properties

IUPAC Name

5-fluoro-6-phenyl-N-(pyridin-2-ylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4/c17-14-15(12-6-2-1-3-7-12)20-11-21-16(14)19-10-13-8-4-5-9-18-13/h1-9,11H,10H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDWWOAXSWKNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)NCC3=CC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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